molecular formula C17H30O2 B12909268 (R)-5-Tridecylfuran-2(5H)-one CAS No. 76291-91-3

(R)-5-Tridecylfuran-2(5H)-one

Cat. No.: B12909268
CAS No.: 76291-91-3
M. Wt: 266.4 g/mol
InChI Key: VXYITLXRBYCEBM-MRXNPFEDSA-N
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Description

(R)-5-Tridecylfuran-2(5H)-one (CAS Number 76291-91-3) is a chemical compound belonging to the furanone class. It has a molecular formula of C17H30O2 and a molecular weight of 266.42 g/mol . This compound has been identified in patent research for its potential as a selective calcium channel inhibitor and has been investigated for its anti-inflammatory properties . Such activity suggests its relevance in foundational studies for a range of conditions, including cardiac arrhythmias, angina, asthma, and migraine, though this research is indicative of early-stage investigative applications only . Furanones as a chemical class are noted for their diverse biological activities and roles in signaling molecules, which makes them a significant area of study in biochemical research . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its profile for exploratory studies in pharmacology, cell signaling, and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76291-91-3

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

(2R)-2-tridecyl-2H-furan-5-one

InChI

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h14-16H,2-13H2,1H3/t16-/m1/s1

InChI Key

VXYITLXRBYCEBM-MRXNPFEDSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1C=CC(=O)O1

Canonical SMILES

CCCCCCCCCCCCCC1C=CC(=O)O1

Origin of Product

United States

Advanced Synthetic Methodologies for R 5 Tridecylfuran 2 5h One and Its Analogs

Stereoselective Approaches to 2(5H)-Furanone Synthesis

The construction of the chiral 2(5H)-furanone (or γ-butenolide) scaffold is a pivotal step in the synthesis of (R)-5-Tridecylfuran-2(5H)-one. The primary challenge lies in establishing the stereocenter at the C5 position with high enantiomeric purity. Optically active γ-butenolides are recognized as prominent chiral building blocks for creating a wide array of biologically active compounds. nih.govacs.org

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of butenolides, offering efficient routes that generate stereochemical complexity from simple precursors. acs.org These methods utilize chiral catalysts to control the formation of the stereocenter, leading to products with high enantiomeric excess (ee).

Key catalytic strategies include:

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of γ-hydroxybutenolides or substituted γ-butenolides provides a direct and efficient pathway to chiral γ-butyrolactones, which can be precursors to the target furanone. rsc.org This method is known for achieving excellent conversions and high enantioselectivities (up to 99% ee). rsc.org

Enantioselective Isomerization: The isomerization of γ-substituted β,γ-butenolides into their chiral α,β-unsaturated counterparts can be achieved with high enantioselectivity using chiral organic catalysts, such as cinchona alkaloids. nih.gov This biomimetic proton transfer catalysis can be highly effective, requiring low catalyst loadings. nih.gov

Vinylogous Reactions: The catalytic asymmetric vinylogous Michael reaction (VMAR) and aldol reactions are extensively used. nih.govacs.org For instance, chiral copper(I) bisoxazoline complexes can catalyze the reaction between silyloxyfurans and various electrophiles, such as α-keto phosphonates, to yield functionalized γ-butenolides with excellent diastereo- and enantioselectivities. nih.govacs.org Similarly, organocatalytic approaches, like the Mukaiyama-Michael reaction of silyloxy furans with α,β-unsaturated aldehydes catalyzed by chiral imidazolidinones, provide a novel strategy for synthesizing highly functionalized, enantiomerically enriched butenolides. nih.gov

Asymmetric Mannich Reaction: This reaction provides access to enantiomerically enriched butenolide derivatives that bear an amine functionality, which can be further modified. nih.govacs.org Chiral lanthanum(III)-pybox catalysts have been used for direct, enantioselective vinylogous Mannich reactions between furanone derivatives and imines. nih.gov

Catalytic MethodCatalyst/Reagent ExampleKey TransformationReported Selectivity
Asymmetric HydrogenationRh/ZhaoPhos ComplexHydrogenation of a C=C bond in a butenolide precursorUp to >99% conversion and 99% ee rsc.org
Asymmetric Isomerization6'-OH Cinchona AlkaloidIsomerization of β,γ-butenolide to α,β-butenolideHigh enantioselectivity with low catalyst loading nih.gov
Asymmetric Michael AdditionBis(oxazoline)–Cu(II) complexAddition of a silyloxyfuran to an electrophileHigh yields and excellent diastereo- and enantioselectivities nih.govacs.org
Asymmetric Aldol ReactionZn(OTf)₂ and Pybox LigandMukaiyama aldol reaction between silyloxyfuran and aldehydesGood yields with controlled regioselectivity and enantioselectivity nih.govacs.org

Cycloaddition reactions provide powerful methods for constructing the furanone ring system, often creating multiple bonds and stereocenters in a single step. These are frequently followed by rearrangement or subsequent transformations to yield the final butenolide structure.

Photochemical [2+2] Cycloaddition: The intramolecular [2+2] photocycloaddition of chiral 2(5H)-furanones to alkenes is a well-established method for creating complex polycyclic structures. tandfonline.com While often used to build adjacent rings, the principles can be applied to core ring construction.

Cyclopropenone-Based Synthesis: Functionalized cyclopropenones are attractive precursors for butenolide synthesis. acs.orgescholarship.org They can undergo ring-opening with catalytic amounts of a phosphine to form reactive ketene ylide intermediates. acs.orgescholarship.org If the cyclopropenone has a pendant hydroxy group, this intermediate can be trapped intramolecularly to afford the butenolide scaffold. acs.org This method is tolerant of a wide range of functional groups. acs.orgescholarship.org

[3+2] Cycloaddition: Carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines can produce 2-amino-2,3-dihydrofurans, which serve as versatile intermediates that can be converted to the desired furanone ring. rsc.org

Oxidopyrylium [5+2] Cycloaddition: This strategy involves the generation of an oxidopyrylium ion, which can undergo a [5+2] cycloaddition with an alkene or alkyne to construct a seven-membered ring. nih.gov Subsequent rearrangement or ring-contraction strategies can then be employed to form the five-membered furanone core.

Strategies for Introduction of the Tridecyl Side Chain at C5

Attaching the long, nonpolar tridecyl (C13H27) chain specifically at the C5 position of the furanone ring is a key synthetic challenge that requires high regioselectivity.

These strategies involve synthesizing a furanone precursor and then introducing the alkyl chain at the desired position.

Mukaiyama Aldol Reaction: One approach for C5 alkylation involves the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with silylated enol ethers, catalyzed by a Lewis acid like zinc chloride or scandium triflate. nih.gov This introduces a functionalized chain at C5 that can be subsequently modified to the tridecyl group.

Grignard and Organometallic Additions: A key intermediate, such as a 5-keto-isoxazole, can be treated with a Grignard reagent containing the desired side chain (or a precursor). nih.gov Subsequent hydrogenolysis and acid-catalyzed cyclization transforms the isoxazole into the furanone ring, with the side chain already installed at the correct position. nih.gov

Michael-Heck Reactions: A unified approach using phosphine-palladium catalysis allows for sequential Michael addition and Heck reactions between functionalized (Z)-β-halo allylic alcohols and activated alkynes. nih.gov This method provides access to highly substituted furans with a C2-carboxyalkyl chain that can be homologated, offering a potential route to C5 functionalization through precursor design. nih.gov

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear SynthesisStep-by-step construction in a single, sequential pathway. chemistnotes.comwikipedia.orgConceptually simple to plan.Overall yield drops significantly with each step; inefficient for long sequences. wikipedia.orgic.ac.uk
Convergent SynthesisIndependent synthesis of key fragments followed by late-stage coupling. chemistnotes.comwikipedia.orgHigher overall yield; allows for parallel synthesis, saving time. fiveable.meic.ac.ukuniurb.itRequires careful planning of fragment coupling reactions.

Derivatization and Analog Development for Structure-Function Probing

To understand the relationship between the chemical structure of this compound and its biological activity, chemists synthesize a variety of analogs. This involves systematically modifying different parts of the molecule—the furanone core, the stereocenter, or the alkyl side chain—and evaluating the biological effects of these changes.

Side Chain Modification: The length and functionality of the alkyl chain at C5 are common targets for modification. Studies on related compounds have shown that introducing long alkyl groups can sometimes have an adverse effect on biological activity, highlighting the importance of chain length. uni-regensburg.de Analogs with shorter or longer alkyl chains, or chains containing double bonds, triple bonds, or other functional groups, can be synthesized to probe the requirements of the binding pocket of a biological target.

Furanone Ring Substitution: The furanone ring itself can be modified. For example, combinatorial libraries of 3-halo-4-amino-5-alkoxy-2(5H)-furanones have been prepared to screen for new antibiotic agents. nih.gov This approach, where substituents at the C3, C4, and C5 positions are varied, allows for the rapid generation of hundreds of compounds for biological evaluation. nih.gov

Functional Group Interconversion: Novel derivatives can be created by reacting the furanone core. For instance, 5-alkoxy-2(5H)-furanones can be reacted with thiols to introduce thioether moieties, which can then be oxidized to sulfones. mdpi.com The resulting chiral sulfones have been evaluated for antimicrobial activity, demonstrating that such derivatization can lead to compounds with enhanced or novel biological properties. mdpi.com

These structure-function studies are essential for optimizing the potency and selectivity of a lead compound, potentially leading to the development of new therapeutic agents.

Modifications of the Furanone Lactone System

The furanone lactone, a γ-lactone ring with an endocyclic double bond, serves as a versatile platform for various chemical transformations. acs.org Methodologies to modify this system often focus on creating substituted butenolides, which can lead to analogs with altered biological profiles. organic-chemistry.orgnih.govacs.org

One general and efficient approach involves the synthesis of substituted butenolides from hydroxymethylcyclopropenones. organic-chemistry.org This method utilizes catalytic amounts of phosphines to induce a ring-opening of the cyclopropenone, forming a reactive ketene ylide intermediate. nih.govacs.org This intermediate is then trapped by a pendant hydroxy group, leading to the formation of the butenolide scaffold. organic-chemistry.org This intramolecular cyclization is notable for its mild reaction conditions and tolerance of a diverse range of functional groups, allowing for the synthesis of various α- and γ-substituted butenolides. organic-chemistry.orgnih.govacs.org

Further functionalization of the butenolide ring can be achieved through various reactions. For instance, direct asymmetric allylic alkylation of β,γ-butenolides with Morita-Baylis-Hillman (MBH) carbonates provides access to γ,γ-disubstituted butenolides containing adjacent quaternary and tertiary chiral centers. acs.org This method demonstrates high stereoselectivity and yields, expanding the structural diversity of accessible furanone analogs. acs.org Additionally, vinylogous aldol reactions of 2(5H)-furanone derivatives can introduce substituents at the γ-position, offering another route to functionalized lactones. nih.gov

The table below summarizes selected synthetic transformations for modifying the furanone lactone system.

Alterations to the Alkyl Side Chain

Modifying the long alkyl side chain of this compound is another key strategy for generating analogs. These alterations can include changing the chain length, introducing unsaturation, or adding various functional groups, which can significantly impact the molecule's physicochemical properties and biological activity.

Synthesis of 5-alkylidene-5H-furan-2-ones represents one method for modifying the side chain. researchgate.net This can be achieved through the acetylation of 3-(10-hydroxyalkyl)-5-methyl-5H-furan-2-ones, which results in an elimination reaction to yield the corresponding alkylidene derivatives. researchgate.net Such modifications introduce an exocyclic double bond, which can alter the molecule's conformation and reactivity.

Another approach involves building the furanone ring onto a pre-functionalized side chain. For example, a series of 3(2H)-furanones with modified side chains were synthesized from a parent compound derived from the hydrogenolysis and subsequent acid hydrolysis of an isoxazole derivative. nih.gov The initial isoxazole was prepared via a cycloaddition reaction, incorporating a functionalized side chain from the start. nih.gov This strategy allows for considerable flexibility in the nature of the side chain that can be incorporated.

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed on furanones bearing appropriate leaving groups (e.g., bromo or tosyloxy groups) on the side chain or an attached aryl ring. mdpi.com This powerful technique allows for the introduction of a wide variety of aryl and vinyl substituents, dramatically increasing the structural diversity of the resulting analogs. mdpi.com

The table below details selected methodologies for the alteration of the alkyl side chain of furanone compounds.

Mechanistic Elucidation of Biological Activities of R 5 Tridecylfuran 2 5h One Relevant Scaffolds

Quorum Sensing Inhibition (QSI) Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. mdpi.com This is achieved through the production, release, and detection of small signal molecules called autoinducers. mdpi.com Furanone compounds, which share a core structure with (R)-5-Tridecylfuran-2(5H)-one, have been identified as potent inhibitors of these QS systems, a mechanism known as quorum quenching. nih.govresearchgate.net

Gram-negative bacteria commonly utilize N-Acylhomoserine lactones (AHLs) as autoinducers. mdpi.commdpi.com The furanone scaffold has demonstrated broad-spectrum inhibitory activity against QS systems mediated by various AHLs, encompassing both short and long acyl chains. nih.gov This suggests that these compounds can disrupt communication in a wide range of bacterial species. nih.gov

Research using bioindicator strains has quantified the inhibitory effects of 2(5H)-furanone on QS regulated by specific AHLs. For instance, in Chromobacterium violaceum, which responds to short-chain AHLs, 2(5H)-furanone significantly reduced the production of the purple pigment violacein (B1683560), a QS-controlled phenotype. nih.govresearchgate.net Similarly, in Agrobacterium tumefaciens, which utilizes long-chain AHLs, the compound inhibited the expression of a reporter gene. nih.gov The inhibition is dose-dependent, with significant activity observed at concentrations as low as 0.2 mg/mL. researchgate.net

The effectiveness of 2(5H)-furanone varies with the specific AHL molecule. At a concentration of 1 mg/ml, it showed significant inhibition against C12-HSL and C14-HSL, but was less effective against C10-HSL and 3-oxo-C12-HSL. nih.govresearchgate.net This broad-spectrum activity against both short and long-chain AHLs indicates that the furanone scaffold is a versatile QSI agent for mixed bacterial communities. nih.gov

Table 1: Quorum Sensing Inhibition by 2(5H)-furanone Against Various AHLs

AHL Signal MoleculeAcyl Chain TypeBioindicator StrainObserved Effect% Inhibition (at 1 mg/mL)Reference
C4-HSLShortChromobacterium violaceum CV026Violacein synthesis reductionSignificant researchgate.net
C6-HSLShortChromobacterium violaceum CV026Violacein synthesis reductionSignificant researchgate.net
C12-HSLLongAgrobacterium tumefaciens NTL-4β-galactosidase production inhibition52% nih.govresearchgate.net
C14-HSLLongAgrobacterium tumefaciens NTL-4β-galactosidase production inhibition46% nih.govresearchgate.net

The primary mechanism by which furanones inhibit AHL-mediated quorum sensing is through direct interaction with the signal receptor proteins (LuxR-type proteins). nih.govmdpi.com These compounds are structural mimics of the native AHL signal molecules. This structural similarity allows them to compete with AHLs for binding to the receptor protein. mdpi.com

Evidence suggests that halogenated furanones inhibit gene expression by physically displacing the AHL signal molecule from its receptor. nih.gov By binding to the receptor, the furanone either fails to induce the conformational change necessary for receptor activation or acts as an antagonist, preventing the receptor from binding to its target DNA promoters. This effectively blocks the entire downstream signal transduction cascade, leading to the repression of QS-controlled genes. mdpi.com This competitive inhibition disrupts the expression of numerous genes, including those responsible for virulence and biofilm formation. nih.govmdpi.com

Impact on Bacterial Biofilm Formation and Dispersal

Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.gov The formation of these biofilms is a key virulence trait and is often regulated by quorum sensing. mdpi.comnih.gov By disrupting QS, furanone compounds significantly impact the ability of bacteria to form and maintain biofilms. nih.govnih.gov

The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. uantwerpen.be Furanone compounds have been shown to inhibit this critical first step. frontiersin.org In a study on Pseudoalteromonas marina, the addition of 2(5H)-furanone was found to significantly reduce bacterial density and subsequent biofilm formation. frontiersin.orgelsevierpure.com

The mechanism behind this inhibition involves the alteration of the biofilm's EPS matrix components. frontiersin.orgelsevierpure.com Transcriptome analysis of furanone-treated biofilms revealed differential expression of genes involved in the synthesis of the bacterial cell wall and mobility, such as aspartate kinase and the flagellar assembly protein fliH. frontiersin.org By altering the production of EPS polysaccharides and affecting bacterial motility, furanones directly disrupt the processes of adhesion and colonization, thereby preventing the establishment of a mature biofilm. frontiersin.orgelsevierpure.com

Many bacterial virulence factors, which are molecules that enable a pathogen to infect a host, are regulated by quorum sensing. mdpi.comresearchgate.netregionh.dk A key consequence of the QSI activity of furanones is the downregulation of these virulence factors. researchgate.netregionh.dk

In the opportunistic pathogen Pseudomonas aeruginosa, synthetic furanone derivatives have been shown to specifically target QS systems and inhibit the expression of multiple virulence factors. researchgate.netregionh.dkembopress.org Gene microarray analysis has confirmed that furanones repress a wide array of QS-controlled genes without inhibiting bacterial growth. researchgate.netregionh.dk This demonstrates that the compounds act as specific signaling antagonists rather than as conventional antibiotics. regionh.dkembopress.org The application of furanones leads to a measurable decrease in the production of harmful exoproducts. researchgate.net

Table 2: Effect of Furanone C-30 on Virulence Factor Production in P. aeruginosa

Virulence FactorFunctionEffect of FuranoneReference
ExoproteaseTissue damageInhibited researchgate.net
PyoverdinSiderophore (iron acquisition)Inhibited researchgate.net
ChitinaseDegradation of chitinInhibited researchgate.net
Elastase (LasA/LasB)Degradation of elastin, tissue damageRepressed regionh.dk
RhamnolipidsBiosurfactant, involved in motility and biofilm structureRepressed regionh.dk

Other Investigated Biological Activities of Furanones

The furanone ring system serves as a fundamental structural skeleton for a multitude of compounds that demonstrate a wide array of biological activities. nih.gov These compounds, including butenolides and γ-butyrolactones, are prevalent in numerous natural products and have been the focus of extensive research. nih.govacs.org Their biological versatility has led to investigations into their potential as antimicrobial, antifungal, anti-inflammatory, and antioxidant agents. nih.govtubitak.gov.tr The structural characteristics of the furanone scaffold are pivotal to its biological efficacy, with various substitutions on the ring influencing its spectrum of activity. nih.gov

Exploration of Antimicrobial and Antifungal Actions

Furanone derivatives, particularly the γ-butyrolactone scaffold, have been identified as possessing a broad range of promising biological activities, including significant antimicrobial action. tubitak.gov.treijppr.com These compounds are common structural features in about 10% of all natural products and have been shown to exhibit strong antibiotic and antifungal properties. tubitak.gov.tr Research has demonstrated that both natural and synthetic furanones can selectively inhibit microbial growth and interfere with essential microbial enzymes. nih.govresearchgate.net

The antimicrobial potential of these scaffolds extends to a variety of pathogens. For instance, synthesized γ-butyrolactone derivatives have been evaluated in vitro against bacteria such as Enterobacter aerogenes, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis, as well as fungi like Aspergillus niger and Candida albicans. tubitak.gov.trtubitak.gov.tr Certain compounds have demonstrated noteworthy activity; for example, one derivative at a concentration of 20 mg/mL showed high antimicrobial activity against S. epidermidis, comparable to that of streptomycin (B1217042). tubitak.gov.trtubitak.gov.tr Other studies have synthesized series of γ-butyrolactones that were active against both gram-positive (Bacillus subtilis, S. aureus) and gram-negative (P. aeruginosa, E. coli, Salmonella typhi) bacteria when compared with ciprofloxacin. eijppr.com

Beyond direct bactericidal or fungicidal effects, furanones have been intensively studied for their ability to inhibit biofilm formation, a key virulence factor in many chronic infections. frontiersin.org Natural furanones have been shown to reduce biofilm formation by E. coli, P. aeruginosa, B. subtilis, and Staphylococcus spp. nih.gov A marine-derived butenolide, for example, effectively inhibited biofilm formation and eradicated pre-formed biofilms of several pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some 2(5H)-furanone derivatives have also been reported to prevent biofilm formation by S. aureus and S. epidermidis. nih.gov Furthermore, these compounds can enhance the susceptibility of microbes to conventional antibiotics, suggesting a potential role in combination therapies. nih.gov

The antifungal activity of the butenolide scaffold is also well-documented. nih.gov Natural products containing this structure exhibit potent antifungal properties. nih.gov Synthetic butenolide compounds containing a methoxyacrylate scaffold have been explored, with some derivatives showing significant control effects on fungi like cucumber downy mildew and corn rust. nih.gov In one study, the splicing of a butenolide and a methoxyacrylate moiety was found to be beneficial for improving in vitro antifungal activity against Sclerotinia sclerotiorum. nih.gov Another investigation found that a specific furanone metabolite isolated from the endophytic fungus Dendrothyrium variisporum showed strong activity against Bacillus subtilis and Micrococcus luteus, while another related compound was as effective as the positive control nystatin (B1677061) against Mucor hiemalis. mdpi.com

Table 1: Antimicrobial and Antifungal Activity of Selected Furanone Derivatives
Compound/ScaffoldTarget Organism(s)Observed ActivityReference
γ-Butyrolactone DerivativesS. epidermidisHigh antimicrobial activity, comparable to streptomycin at 20 mg/mL. tubitak.gov.trtubitak.gov.tr
γ-Butyrolactone Series (4a-4m)Gram-positive and Gram-negative bacteria (e.g., B. subtilis, S. aureus, P. aeruginosa, E. coli)Found to be quite active when compared to ciprofloxacin. eijppr.com
Butenolide (from marine Streptomyces sp.)E. coli, P. aeruginosa, MRSAEffectively inhibited biofilm formation and eradicated pre-formed biofilms. nih.gov
2(5H)-furanone derivative F131S. aureus, C. albicansExhibited antimicrobial and biofilm-preventing activity. nih.gov
Butenolide-methoxyacrylate compounds (V-6, VI-7)Sclerotinia sclerotiorumSignificantly improved antifungal activity (EC50 of 1.51 and 1.81 mg/L). nih.gov
Furanone Metabolite 5 (from Dendrothyrium variisporum)Bacillus subtilis, Micrococcus luteusStrong activity with MIC values of 8.33 and 16.66 μg/mL, respectively. mdpi.com

Investigation of Anti-inflammatory and Antioxidant Mechanisms

The furanone core is also integral to compounds exhibiting significant anti-inflammatory and antioxidant activities. nih.gov Many natural furan (B31954) derivatives have been shown to inhibit inflammatory processes through various mechanisms. nih.govresearchgate.net These mechanisms include the suppression of reactive oxygen species (O2−), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production. nih.gov The anti-inflammatory properties of furanone-containing compounds are often closely linked to their potent antioxidant capabilities. nih.gov

Furanones are recognized as effective scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation, which are key processes in the inflammatory response. nih.gov Oxidative stress is a known component of inflammation, and the ability of these compounds to mitigate it contributes to their anti-inflammatory effects. nih.gov The antioxidant activity of some furan fatty acids, for instance, is attributed to the electron transferability of the furan ring to peroxyl radicals or the addition of these radicals to the ring. nih.gov Studies on 2-substituted furan derivatives have demonstrated that their antioxidant properties can be evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging assay, with some compounds showing good activity. researchgate.net

A key mechanism for the anti-inflammatory action of some furanone derivatives is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.com Both COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. tandfonline.com Several novel 2-furanone derivatives have been synthesized and subsequently converted to other heterocyclic compounds like pyridazinones, which have shown promising activity as dual inhibitors of COX-2 and 15-LOX. tandfonline.comresearchgate.net Certain synthesized pyridazinone derivatives demonstrated superior anti-inflammatory activity over celecoxib (B62257) and indomethacin. tandfonline.com The inhibition of these enzymes, coupled with the suppression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), highlights the potential of furanone-based scaffolds as anti-inflammatory agents. tandfonline.comresearchgate.net The presence of enol and phenol (B47542) moieties in some furanones may also contribute to their free radical scavenging activity and related anti-inflammatory effects. nih.gov

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Furanone-Related Scaffolds
Compound Class/DerivativeMechanism/TargetObserved ActivityReference
Natural FuranonesSuperoxide anion scavenging, Lipid peroxidationPotent scavengers and inhibitors, which in turn reduces chronic inflammation. nih.gov
Furan Fatty AcidsPeroxyl radical scavengingAntioxidant activity is due to the electron transferability of the furan ring. nih.gov
2-(p-hydroxy phenyl styryl)-furanDPPH radical scavengingExhibited good antioxidant properties with an IC50 of ~40 μM. researchgate.net
N-phenylpyridazinone (5b) (derived from 2-furanone)COX-2/15-LOX inhibition, TNF-α inhibitionShowed promising activity as a dual inhibitor. tandfonline.comresearchgate.net
N-benzoylpyridazinones (8b, 8c) (derived from 2-furanone)COX-2/15-LOX inhibition, TNF-α inhibitionIdentified as promising anti-inflammatory agents with dual inhibition. tandfonline.comresearchgate.net
General Furan DerivativesSuppression of NO and PGE2 productionExhibit anti-inflammatory effects through the suppression of these inflammatory mediators. nih.gov

Structure Activity Relationship Sar Studies of Alkyl Substituted 2 5h Furanones

Influence of Alkyl Chain Length and Stereochemistry on Bioactivity

The bioactivity of 2(5H)-furanone derivatives is profoundly influenced by the nature of their substituents, particularly the length of the alkyl chain at the C-5 position and the stereochemistry of the chiral centers within the molecule. nih.govnih.gov These structural elements can significantly alter the compound's physical properties, such as lipophilicity, and its ability to interact with biological targets. pharmacologymentor.com

Alkyl-substituted furanones are recognized as potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication process. nih.gov They are structural analogs of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria. nih.gov Furanones are thought to exert their inhibitory effect by competing with AHLs for binding to their cognate receptor proteins, thereby disrupting QS-mediated gene expression. nih.govnih.gov

The length of the alkyl side chain on the furanone ring is a critical determinant of its quorum sensing inhibition (QSI) potency and specificity. nih.gov Studies have demonstrated that the inhibitory activity of furanones varies depending on the acyl chain length of the target AHL signal molecule. nih.gov For example, the compound 2(5H)-furanone was shown to inhibit QS mediated by AHLs with both long and short acyl chains, though its efficacy varied. nih.gov This suggests that the side chain plays a key role in the recognition and binding process at the receptor site. The closer the resemblance between the furanone's alkyl chain and the AHL's acyl chain, the more effective the inhibition may be. ulster.ac.uk Research on marine-derived furanones indicates that compounds with shorter alkyl side chains can bind more strongly to specific QS receptors like RhlR in Pseudomonas aeruginosa. nih.gov

Stereochemistry also plays a vital role. The synthesis of optically active 2(5H)-furanone derivatives allows for the investigation of how different stereoisomers interact with chiral biological receptors. nih.gov In the synthesis of novel chiral 2(5H)-furanone sulfones, for instance, the (S)-configuration was established for the C-5 carbon of the lactone ring, underscoring the importance of stereochemical control in creating bioactive molecules. nih.gov

AHL Signal Molecule (Acyl Chain Length)Concentration of 2(5H)-FuranoneQuorum Sensing Inhibition (%)Source
C12-HSL1 mg/ml52% nih.gov
C14-HSL1 mg/ml46% nih.gov
Table 1.nih.gov

Beyond quorum sensing, 2(5H)-furanone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and antifungal properties. researchgate.netnih.govmdpi.com SAR studies have shown that the substituents on the furanone ring are crucial for these effects.

Substituent on 5-Arylidene RingRelative CytotoxicitySource
UnsubstitutedBase nih.gov
Halogen atoms (e.g., Chloro, Bromo)Increased nih.gov
Nitro groupIncreased (Most Potent) nih.gov
Table 2.nih.gov

Conformational Analysis and Receptor Binding Dynamics

Understanding how (R)-5-Tridecylfuran-2(5H)-one and related compounds interact with their biological targets at a molecular level requires detailed knowledge of their three-dimensional structure (conformation) and binding dynamics.

Computational tools are invaluable for investigating ligand-receptor interactions. Molecular docking is a simulation technique used to predict the preferred orientation of a molecule when bound to a receptor, allowing for the characterization of the binding site and the nature of the molecular interactions. nih.gov

For furanone derivatives, molecular docking and molecular dynamics (MD) simulations have been employed to model their binding to QS receptors, such as LasR and RhlR. nih.gov These studies provide insights into how the furanone molecule fits within the receptor's binding pocket. The long, lipophilic tridecyl chain of this compound is predicted to occupy a hydrophobic tunnel in the receptor, mimicking the binding of the native AHL's acyl chain. The furanone headgroup forms specific interactions, such as hydrogen bonds, with key amino acid residues, anchoring the molecule in place. nih.gov MD simulations can further assess the stability of this binding over time, providing a more dynamic picture of the interaction. itb.ac.id These computational approaches are essential for rational drug design, helping to explain observed SAR and to predict the activity of novel furanone structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features, expressed as molecular descriptors. researchgate.net QSAR models provide a mathematical framework to predict the activity of new compounds and to understand which properties are most important for their biological function.

Both 2D and 3D-QSAR studies have been applied to furanone derivatives. A 2D-QSAR study on furanones as potential COX-2 inhibitors identified that descriptors such as polar surface area significantly influence inhibitory activity. researchgate.net 3D-QSAR approaches, like the k-Nearest Neighbour Molecular Field Analysis (kNN MFA), go further by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize regions where steric bulk or certain electrostatic properties (positive or negative charge) are favorable or unfavorable for activity. researchgate.net For furanones, 3D-QSAR has shown that the electrostatic field is a critical contributor to their inhibitory potency, offering valuable guidance for the design of new derivatives with optimized biological activity. researchgate.net

Analytical and Spectroscopic Characterization in Furanone Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation. ¹H NMR spectra provide information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework. For instance, the ¹H NMR spectrum of 2(5H)-Furanone shows characteristic signals corresponding to the protons in its structure. chemicalbook.com A validated ¹H NMR method has been developed for the quantification of 5-hydroxymethyl-2(5H)-furanone in plant extracts. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts, which are then compared with experimental data to assign the relative configurations of diastereomers. nih.govumn.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of newly synthesized furanone compounds. The structure of novel chiral 2(5H)-furanone sulfones has been confirmed using HRMS, among other techniques. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a vital tool for determining the absolute configuration of chiral molecules like (R)-5-Tridecylfuran-2(5H)-one. It measures the differential absorption of left- and right-circularly polarized light. The experimental CD spectrum can be compared with theoretical spectra calculated for different stereoisomers to assign the correct absolute configuration. nih.govumn.edu This technique is particularly valuable for studying the stereochemistry of short, fixed-nucleus helices. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a crystalline compound, including bond lengths, bond angles, and stereochemistry. The absolute configuration of chiral centers in furanone derivatives has been determined using X-ray diffraction analysis. nih.gov

Table 1: Spectroscopic Data for Furanone Derivatives

TechniqueCompoundKey Findings
¹H NMR2(5H)-FuranoneCharacteristic proton signals confirming the basic furanone structure. chemicalbook.com
¹H NMR5-hydroxymethyl-2(5H)-furanoneQuantitative analysis in plant extracts. nih.gov
HRMSChiral 2(5H)-furanone sulfonesConfirmation of molecular formula. nih.gov
CDDiastereomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-onesAssignment of absolute configuration. nih.govumn.edu
X-ray DiffractionChiral 2(5H)-furanone sulfonesDetermination of three-dimensional structure and absolute stereochemistry. nih.gov

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are essential for separating furanone compounds from reaction mixtures, purifying them to a high degree, and assessing their final purity. The choice of method depends on the scale of the separation and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both analytical and preparative-scale separations. Chiral HPLC, employing a chiral stationary phase, is particularly important for the separation of enantiomers of furanone compounds. researchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable furanones. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for identifying and quantifying individual components in a mixture. nih.govchromatographyonline.com Specialized GC methods have been developed for the determination of organic volatile impurities in pharmaceutical ingredients. bibliotekanauki.pl

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of reactions and for preliminary purity assessments. nih.gov

Table 2: Chromatographic Methods in Furanone Analysis

MethodApplication
Chiral HPLCSeparation of enantiomers. researchgate.net
GC-MSIdentification and quantification of volatile furanones. nih.govchromatographyonline.com
TLCReaction monitoring and purity assessment. nih.gov

Bioanalytical Methods for Activity Screening and Mechanistic Investigation

A variety of bioanalytical assays are employed to evaluate the biological activity of furanones and to elucidate their mechanisms of action, particularly in the context of their well-known anti-biofilm and quorum sensing inhibitory properties.

These assays are crucial for quantifying the ability of furanone compounds to prevent the formation of bacterial biofilms or to disrupt pre-existing ones. A common method involves growing bacteria in microtiter plates and staining the adhered biofilm biomass with crystal violet. ubc.ca The minimum biofilm inhibitory concentration (MBIC) can be determined as the lowest concentration that prevents biofilm formation. nih.gov The efficacy of furanone derivatives against biofilms of pathogenic bacteria like Staphylococcus aureus has been demonstrated using these methods. researchgate.net

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence and biofilm formation. Reporter gene assays are used to screen for compounds that interfere with QS. These assays typically use a bacterial strain that has a reporter gene (e.g., for bioluminescence or color production) under the control of a QS-regulated promoter. A reduction in the reporter signal in the presence of a test compound indicates QS inhibition. researchgate.netbezpecnostpotravin.cz Furanones have been shown to inhibit QS-mediated behaviors by interfering with various acyl-homoserine lactone (AHL) signal compounds. nih.gov

To understand the molecular mechanism of action, assays are conducted to determine if furanones directly bind to and modulate the activity of specific target proteins. Furanones are thought to act by mimicking AHL signals and competing for their binding site on regulatory proteins like LuxR. nih.gov Enzymatic assays can be used to assess the ability of furanones to inhibit enzymes involved in bacterial signaling or other critical cellular processes. sigmaaldrich.com These assays often utilize fluorescent or colorimetric substrates to monitor enzyme activity. mdpi.com

Table 3: Bioanalytical Assays for Furanone Activity

Assay TypePurposeExample Application
Biofilm Inhibition AssayQuantify prevention of biofilm formation.Determining the MBIC of furanones against Bacillus subtilis. nih.gov
Reporter Gene AssayScreen for quorum sensing interference.Assessing the inhibition of AHL-mediated gene expression by 2(5H)-furanone. nih.gov
Enzymatic Activity AssayInvestigate inhibition of specific enzymes.Measuring the modulation of enzymes involved in bacterial signaling pathways. sigmaaldrich.commdpi.com

Emerging Applications and Future Research Trajectories for R 5 Tridecylfuran 2 5h One

Development of Anti-virulence Therapies

A promising strategy in combating bacterial infections is the development of anti-virulence therapies, which aim to disarm pathogens without killing them, thereby reducing the selective pressure for antibiotic resistance. mdpi.com Furanones, as a class of compounds, are significant candidates for such therapies due to their well-documented ability to inhibit quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation. researchgate.netresearchgate.net

Biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which provides enhanced resistance to antibiotics and host immune responses. nih.govmdpi.com The formation of these resilient communities is often regulated by QS mechanisms, which rely on the production and detection of signal molecules like N-Acylhomoserine lactones (AHLs) in Gram-negative bacteria. researchgate.netnih.gov

Research has demonstrated that 2(5H)-furanone and its derivatives can effectively interfere with AHL-mediated signaling, leading to the inhibition of biofilm formation in various bacteria. nih.govnih.gov For instance, synthetic furanones have been shown to suppress QS in Pseudomonas aeruginosa, a notorious opportunistic pathogen, reducing its virulence. mdpi.comnih.gov The mechanism often involves the furanone molecule competing with the natural AHL signal for its receptor protein. nih.gov This disruption of communication prevents the coordinated gene expression required for biofilm development and the production of toxins.

The (R)-5-Tridecylfuran-2(5H)-one, with its long C13 alkyl chain, is structurally analogous to furanones that have shown significant activity. The lipophilic nature of the tridecyl group is anticipated to facilitate interaction with bacterial cell membranes and QS receptor proteins, potentially enhancing its anti-virulence efficacy. Studies on related compounds have shown that the length of the alkyl chain at the C5 position can influence the inhibitory activity.

Table 1: Effect of 2(5H)-Furanone on Quorum Sensing and Biofilm Formation

OrganismTargetFuranone DerivativeObserved EffectReference
Aeromonas hydrophilaBiofilm Formation2(5H)-furanoneSignificant reduction in biofilm mass on polystyrene surfaces. nih.gov nih.gov
Chromobacterium violaceumQuorum Sensing (Violacein production)2(5H)-furanoneInhibition of AHL-mediated violacein (B1683560) synthesis in a dose-dependent manner. researchgate.net researchgate.net
Bacillus subtilisBiofilm FormationSulfur-containing 2(5H)-furanonesRepression of biofilm formation at concentrations of 10 μg/ml. nih.gov nih.gov
Staphylococcus aureusBiofilm FormationHalogenated 2(5H)-furanonesInhibition of biofilm formation at concentrations of 2.5–10 μg/ml. researchgate.net researchgate.net

Role in Chemical Ecology and Biotechnological Processes

In chemical ecology, furanones produced by marine organisms like the alga Delisea pulchra are classic examples of chemical defenses. nih.gov These organisms release furanones into their immediate environment to inhibit the growth of competing organisms and prevent surface fouling, demonstrating a sophisticated, naturally evolved antimicrobial and antifouling strategy. Studying these interactions provides valuable insights into developing new, nature-inspired technologies.

From a biotechnological perspective, the furanone core is a versatile platform chemical. researchgate.netacs.org The synthesis of specific derivatives like this compound opens pathways to novel materials and bioactive molecules. Furthermore, research into biomass-derived platform chemicals has identified 5-hydroxy-2(5H)-furanone (5H5F), synthesized from furfural, as a versatile precursor for a range of industrially important four-carbon (C4) chemicals. acs.orgresearchgate.net This highlights the potential of the furanone structure in creating sustainable chemical production pathways, moving away from petroleum-based feedstocks. The synthesis and modification of the alkyl side chain, such as the tridecyl group in this compound, allow for the fine-tuning of the compound's physical and biological properties for specific biotechnological applications.

Challenges and Opportunities in Furanone-based Chemical Biology Research

Despite the significant potential of furanones, several challenges remain. A key issue for some derivatives, particularly certain halogenated furanones, is their potential toxicity to non-target eukaryotic cells and their limited stability in aqueous solutions. nih.gov This can limit their clinical or environmental application. Therefore, a major opportunity lies in the design and synthesis of new furanone derivatives with improved activity, lower toxicity, and greater stability. nih.gov The synthesis of non-halogenated derivatives with long alkyl chains, such as this compound, represents a step in this direction.

Another challenge is fully elucidating the molecular mechanisms of action. While interference with QS is a known pathway, furanones may interact with multiple cellular targets. nih.gov For example, one 2(5H)-furanone derivative was found to induce the formation of reactive oxygen species (ROS) in bacterial cells and interact with multiple proteins, impairing the cell's defense against oxidative stress. nih.gov A deeper understanding of these mechanisms is crucial for the rational design of next-generation furanone-based agents.

The opportunities in furanone research are vast. They are being explored for a wide range of therapeutic applications beyond anti-virulence, including as anticancer, antifungal, and anti-inflammatory agents. researchgate.netmdpi.com The ability to synthesize a wide variety of derivatives by modifying substituents on the furanone ring provides a rich field for medicinal chemistry. foreverest.net As anti-virulence and antifouling agents, furanones like this compound offer an innovative approach to tackling the global challenges of antibiotic resistance and marine biofouling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-5-Tridecylfuran-2(5H)-one, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound is synthesized via published protocols involving stereoselective lactonization or enzymatic resolution. For example, this compound was prepared with 81% yield, confirmed by HRMS ([M+Na]+: 289.2144) and optical rotation ([α]D = -57.2° in CHCl₃) . Key factors include solvent choice (e.g., CHCl₃ for polarimetric analysis) and chiral catalysts. Researchers should validate purity using chiral HPLC or NMR with chiral shift reagents.

Q. How can researchers characterize the stereochemistry of this compound to distinguish it from its (S)-enantiomer?

  • Methodological Answer : Optical rotation measurements ([α]D) and HRMS are primary tools. The (R)-enantiomer exhibits a negative rotation (-57.2° vs. +54.2° for the (S)-form), while HRMS confirms molecular identity . Advanced techniques like X-ray crystallography (as in structurally similar furanones ) or vibrational circular dichroism (VCD) provide unambiguous stereochemical assignments.

Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : IR spectroscopy identifies key functional groups (e.g., lactone C=O stretch at ~1744 cm⁻¹). HRMS (ESI) confirms molecular mass (C₁₇H₃₀O₂, [M+Na]+ = 289.2144), while ¹H/¹³C NMR resolves alkyl chain conformation and lactone ring protons . Cross-validation with computational NMR prediction tools (e.g., DFT) reduces misassignment risks.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to other enantiomers or analogs?

  • Methodological Answer : Enantiomers often exhibit divergent bioactivity due to target binding specificity. For example, furanones like 5-Phenylfuran-2(5H)-one show activity against enzymes/receptors via lactone ring interactions . Researchers should conduct enantiomer-selective assays (e.g., enzyme inhibition kinetics or receptor-binding studies) and correlate results with molecular docking simulations. Contradictions in activity data may arise from impurities; thus, chiral purity must exceed 98% (verified via HPLC) .

Q. What strategies resolve discrepancies in bioactivity data for this compound across studies?

  • Methodological Answer : Triangulate data using multiple assays (e.g., MIC tests for antimicrobial activity vs. cytotoxicity assays). Inconsistent results may stem from variable experimental designs (e.g., solvent effects on compound solubility) or microbial strain specificity. Meta-analysis of published protocols (e.g., incubation time, concentration ranges) is critical . Reproducibility requires full disclosure of synthetic conditions (e.g., temperature, catalyst loading) .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced target binding?

  • Methodological Answer : Molecular dynamics (MD) simulations and QSAR models predict how alkyl chain length/stereochemistry affects interactions. For instance, substituting the tridecyl chain with shorter/longer alkyl groups alters hydrophobicity and binding to hydrophobic enzyme pockets . Validate predictions with synthetic analogs and SPR (surface plasmon resonance) binding assays.

Q. What experimental controls are essential when studying this compound’s metabolic stability in vitro?

  • Methodological Answer : Include stability controls in buffer vs. liver microsomes, and use LC-MS/MS to track degradation products. Monitor enantiomeric integrity post-incubation (chiral HPLC) to rule out racemization. Negative controls (e.g., heat-inactivated enzymes) and positive controls (e.g., stable lactones) ensure assay validity .

Data Reproducibility & Methodology

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document all parameters (e.g., reaction time, solvent purity, catalyst source) and provide raw spectral data (IR, NMR, HRMS) . Publicly share synthetic protocols via platforms like Zenodo or protocols.io . For peer verification, include step-by-step videos or annotated spectra in supplementary materials .

Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and apply ANOVA for multi-group comparisons. For small datasets, non-parametric tests (e.g., Mann-Whitney U) reduce false positives .

Tables for Key Data

Property This compound Source
Molecular FormulaC₁₇H₃₀O₂
HRMS (ESI, [M+Na]+)289.2144
Optical Rotation ([α]D, CHCl₃)-57.2°
IR (C=O stretch)1744 cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.